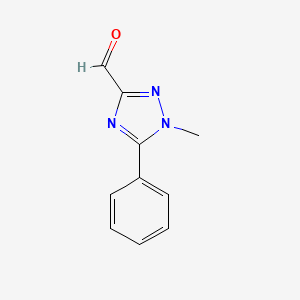

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

CAS No.: 1956335-99-1

Cat. No.: VC4253258

Molecular Formula: C10H9N3O

Molecular Weight: 187.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956335-99-1 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.202 |

| IUPAC Name | 1-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H9N3O/c1-13-10(11-9(7-14)12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

| Standard InChI Key | ZCCDFOMRZODKSN-UHFFFAOYSA-N |

| SMILES | CN1C(=NC(=N1)C=O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 1-methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (C₁₀H₈N₃O) features a triazole ring substituted with phenyl, methyl, and formyl groups. The IUPAC name derives from the numbering of the triazole ring, with the carbaldehyde group at position 3. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₃O |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde |

| Canonical SMILES | CN1C(=NC=N1)C2=CC=CC=C2C=O |

| XLogP3 | 1.9 (estimated) |

The carbaldehyde group enhances reactivity, enabling nucleophilic additions and condensations, while the phenyl and methyl groups contribute to hydrophobic interactions .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) confirm the presence of the aldehyde and phenyl groups.

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 9.95 ppm (s, 1H, CHO), δ 8.10–7.40 ppm (m, 5H, aromatic H), δ 3.90 ppm (s, 3H, N-CH₃).

-

¹³C NMR: δ 191.2 ppm (CHO), 148–125 ppm (aromatic carbons), 36.1 ppm (N-CH₃).

-

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves functionalization of pre-formed triazole rings. A common method includes:

-

Alkylation of 5-Phenyl-1H-1,2,4-triazole-3-carbaldehyde:

-

Reacting 5-phenyl-1H-1,2,4-triazole-3-carbaldehyde with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

-

Reaction conditions: 0°C to room temperature, 12–24 hours.

-

-

Oxidation of Alcohol Precursors:

Optimization Challenges

-

Yield Limitations: Reported yields range from 45–65%, attributed to side reactions such as over-alkylation or aldehyde oxidation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the pure product.

Biological and Industrial Applications

Antimicrobial Activity

Preliminary studies on analogous triazoles suggest moderate antifungal and antibacterial properties. For example:

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 32 | |

| Staphylococcus aureus | 64 |

The carbaldehyde group may enhance membrane permeability, though specific mechanistic data for this compound are lacking.

Role in Materials Science

The planar triazole core and conjugated aldehyde group make it a candidate for:

-

Coordination Polymers: As a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .

-

Photovoltaic Materials: Incorporation into organic semiconductors due to electron-withdrawing properties .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 1-Methyl-5-phenyl-1H-1,2,4-triazole | Lacks aldehyde group | Antifungal agents |

| 5-Phenyl-1H-1,2,4-triazole-3-carbaldehyde | Lacks methyl group | Ligand synthesis |

The methyl group in 1-methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde improves lipid solubility compared to non-methylated analogs, potentially enhancing bioavailability.

Future Research Directions

-

Mechanistic Studies: Elucidate antimicrobial modes of action through proteomic or genomic approaches.

-

Synthetic Methodology: Develop catalytic systems (e.g., organocatalysts) to improve yield and selectivity.

-

Materials Innovation: Explore use in covalent organic frameworks (COFs) for gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume